S-Benzylcysteine

Vue d'ensemble

Description

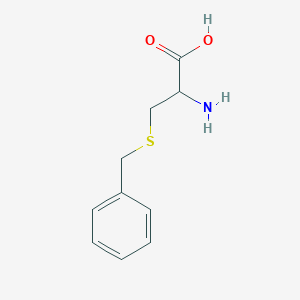

S-Benzylcysteine is a compound with the molecular formula C10H13NO2S . It belongs to the class of organic compounds known as L-cysteine-S-conjugates, which are compounds containing L-cysteine where the thio-group is conjugated .

Synthesis Analysis

The synthesis of S-Benzylcysteine has been reported in various studies. For instance, a method for the synthesis of glycyrrhizic acid (GA) conjugates with S-benzyl-L-cysteine using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide has been proposed . Another study reported the synthesis of the α-hydroxy-analogues of S-benzylcysteine and cysteine .

Molecular Structure Analysis

The molecular weight of S-Benzylcysteine is 211.28 g/mol . The IUPAC name is 2-amino-3-benzylsulfanylpropanoic acid . The InChI string and the canonical SMILES string are also provided in the PubChem database .

Physical And Chemical Properties Analysis

S-Benzylcysteine has several computed properties, including a molecular weight of 211.28 g/mol, a XLogP3-AA of -1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 211.06669983 g/mol .

Applications De Recherche Scientifique

Inter-organ Metabolism and Transport : S-Benzylcysteine plays a role in the inter-organ metabolism and transport of cysteine-S-conjugates of xenobiotics. It is involved in detoxification and elimination processes, with important roles played by liver, small intestine, and kidney. In studies involving rats, it was observed that S-Benzylcysteine, when administered intravenously, was rapidly excreted in urine as its N-acetyl derivative. The process is influenced by the presence of plasma albumin and varies depending on the route of administration (Inoue, Okajima, Nagase, & Morino, 1987).

Natural Occurrence in Petiveria alliacea : S-Benzyl-L-cysteine sulfoxide diastereomers have been identified in fresh roots of Petiveria alliacea. This discovery represents the first report of S-benzylcysteine derivatives in nature. The content of these compounds varies significantly across different parts of the plant, with the highest concentration found in the roots (Kubec & Musah, 2001).

Hepato-Renal Cooperation in Biotransformation : There is significant hepato-renal cooperation in the biotransformation, membrane transport, and elimination of cysteine S-conjugates of xenobiotics, including S-Benzylcysteine. This cooperation is crucial for the biosynthesis and urinary excretion of mercapturic acids, the final metabolites in this pathway (Inoue, Okajima, & Morino, 1984).

Synthesis and Application in Chemical Studies : S-Benzylcysteine derivatives have been synthesized specifically for use in chemical studies. For example, derivatives deuterated at different positions have been created and used in the synthesis of peptides such as oxytocin (Upson & Hruby, 1976).

Role in Metabolism of Toxic Electrophiles : S-Benzylglutathione, a related compound, can be hydrolyzed in animals to yield S-benzylcysteine, which is then acetylated, suggesting a role in the metabolism of toxic electrophiles (Stekol, 1940).

Inhibition of Seizures in Rats : In studies on neonatal rats, it was found that NMDA receptor antagonists, but not non-NMDA receptor antagonists, were protective against seizures induced by homocysteine, suggesting a potential connection between S-Benzylcysteine and neural activity (Folbergrová, 1994).

Corrosion Inhibition : S-Benzylcysteine has been studied as a corrosion inhibitor for mild steel in sulfamic acid solutions. It affects the anodic dissolution of steel by blocking anodic sites on the surface, and its adsorption behavior has been characterized (Morad, 2008).

Orientations Futures

Future research directions could involve further exploration of the potential applications of S-Benzylcysteine. For example, a study has shown that a hydrogel formed from a cyclic dipeptide including S-Benzylcysteine showed potential application in sustainable drug delivery . Another study suggested that S-Benzylcysteine could enhance the efficacy of an anticancer drug via sustainable release .

Propriétés

IUPAC Name |

2-amino-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Benzylcysteine | |

CAS RN |

3054-01-1, 16597-46-9 | |

| Record name | S-Benzylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

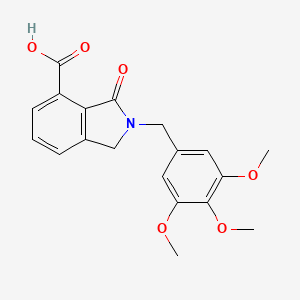

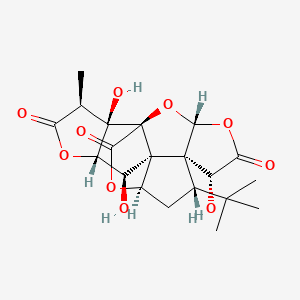

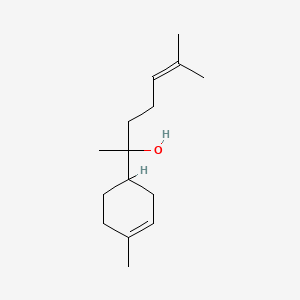

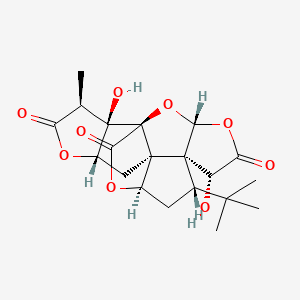

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-4-[(2-methylpiperidin-1-yl)methyl]-7-phenyl-2H-chromen-2-one](/img/structure/B7782859.png)

![[3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B7782865.png)

![(3R)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B7782882.png)

![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)

![8'-{[benzyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7782907.png)

![(6aS)-4,5,6,6a,7,8-Hexahydro-2,11,12-trimethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,10-diol](/img/structure/B7782929.png)